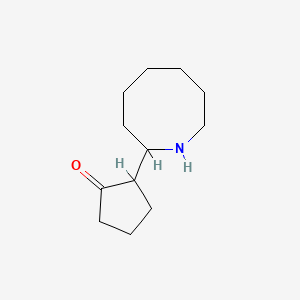

2-(Azocan-2-yl)cyclopentan-1-one

Description

Significance of Eight-Membered Nitrogen Heterocycles (Azocanes) in Modern Organic Synthesis

Eight-membered nitrogen-containing rings, known as azocanes, are important structural units in a variety of biologically active compounds. acs.org The azocane (B75157) ring is a saturated heterocycle, and its derivatives have been identified as key components in several pharmaceutical agents. acs.org The flexible, yet constrained, nature of the eight-membered ring allows it to present substituents in specific three-dimensional orientations, which can be crucial for binding to biological targets. The synthesis of substituted azocanes is an active area of research, with methods such as rhodium-catalyzed cycloaddition-fragmentation strategies being developed to provide modular access to these complex ring systems. acs.org

Importance of Cyclopentanone (B42830) Scaffolds as Versatile Building Blocks in Chemical Transformations

The cyclopentanone ring is a five-membered carbocycle containing a ketone functional group. This structural motif is a cornerstone in organic synthesis due to its versatility as a building block for more complex molecules. acs.org Cyclopentanone and its derivatives are prevalent in natural products and are key intermediates in the synthesis of fragrances, and pharmaceuticals. acs.org The reactivity of the ketone and the adjacent alpha-carbons allows for a wide range of chemical transformations, including aldol (B89426) condensations, Michael additions, and various cyclization reactions, making the cyclopentanone scaffold a valuable starting point for constructing diverse molecular frameworks. google.com

Overview of Research Scope and Academic Objectives for 2-(Azocan-2-yl)cyclopentan-1-one

Approaches to Synthesize the Cyclopentanone Moiety

The synthesis of the cyclopentanone ring and its attachment to the azocane nucleus is the second key challenge. Established methods for cyclopentanone synthesis can be adapted for this purpose.

Structure

3D Structure

Properties

Molecular Formula |

C12H21NO |

|---|---|

Molecular Weight |

195.30 g/mol |

IUPAC Name |

2-(azocan-2-yl)cyclopentan-1-one |

InChI |

InChI=1S/C12H21NO/c14-12-8-5-6-10(12)11-7-3-1-2-4-9-13-11/h10-11,13H,1-9H2 |

InChI Key |

FSJRYPXJNUMZMF-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCNC(CC1)C2CCCC2=O |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Involving 2 Azocan 2 Yl Cyclopentan 1 One Precursors and Analogs

Elucidation of Reaction Pathways in Azocane (B75157) Ring Formation

The construction of the eight-membered azocane ring presents a considerable synthetic challenge, often addressed through innovative ring-expansion and intramolecular cyclization strategies. rsc.org

Detailed Mechanisms of Ring-Expansion Processes

Ring-expansion reactions provide a powerful method for accessing medium-sized rings like azocanes from more readily available smaller ring precursors. rsc.org A variety of metals, including palladium, copper, and gold, have been shown to catalyze these transformations, each operating through distinct mechanistic pathways.

One prominent strategy involves the palladium-catalyzed two-carbon ring expansion of 2-alkenyl piperidines. This process proceeds through the rearrangement of allylic amines, driven by electronic factors. rsc.org DFT studies have supported the viability of this isomerization, indicating a thermodynamic drive towards the formation of the larger azocane ring. rsc.org Another approach is the copper-catalyzed ring expansion of azepines with α-diazocarbonyl reagents, which is thought to proceed via a rsc.orgnih.gov-Stevens rearrangement to yield binaphthyl-azocines. nih.gov

The Tiffeneau-Demjanov-type rearrangement, a classic ring-expansion method, involves the cationic rearrangement of cyclic alcohols. organic-chemistry.org This mechanism can be initiated through various means, including the in situ generation of carbocation intermediates via Wacker oxidation. organic-chemistry.org Synergistic bimetallic catalysis has also been employed in the formal cross-dimerization of three-membered aza-heterocycles with three- and four-membered-ring ketones. nih.gov Preliminary mechanistic studies suggest that this reaction is initiated by the cleavage of the C-C bond of the strained ketone by a Pd(0) species. nih.gov

Furthermore, the Wolff rearrangement offers a pathway for ring expansion. wikipedia.org In this reaction, an α-diazocarbonyl compound is converted into a ketene (B1206846) intermediate with the loss of dinitrogen. This ketene can then be trapped by various nucleophiles. wikipedia.org This method has been utilized in tandem with [2+2] cycloaddition reactions in the synthesis of complex molecules. wikipedia.org

Stereochemical and Regiochemical Aspects of Alkene Insertion into Rhodacyclopentanones

The insertion of alkenes into metal-carbon or metal-heteroatom bonds is a fundamental step in many catalytic cycles for ring formation. In the context of rhodium catalysis, the migratory insertion of an alkene into a rhodium-aryl bond is often the turnover-limiting step in carboamination reactions. nih.gov This process is typically followed by the formation of a rhodium-nitrene, reductive elimination, and protodemetalation to yield the final product. nih.gov

The stereochemistry of such insertion reactions is critical, as it can establish multiple stereocenters simultaneously. libretexts.org Migratory 1,2-insertions generally proceed in a syn fashion, where the metal complex and the migrating group add to the same face of the alkene. libretexts.orgumb.edu This requires a syncoplanar arrangement of the alkene and the migrating ligand during the insertion step. libretexts.org Experiments using deuterated alkenes have confirmed the syn-carboamination pathway in Rh(III)-catalyzed reactions, demonstrating high diastereoselectivity. nih.gov

Regioselectivity is another key aspect, particularly in reactions like the Pauson-Khand reaction, which forms a cyclopentenone from an alkene, an alkyne, and a cobalt complex. thieme-connect.com The regioselectivity is often governed by steric factors, with the larger substituent on the alkyne typically orienting away from the bulkier part of the alkene. thieme-connect.com In the context of alkene insertion into rhodium-alkoxo bonds, the process is often endothermic and driven by the displacement of the product by a phosphine (B1218219) ligand after β-hydride elimination, especially when steric congestion around the metal center is low. nih.gov

Intramolecular Rearrangements and Cyclizations During Azocane Construction

Intramolecular reactions are a cornerstone for the synthesis of cyclic structures like azocanes, offering high efficiency and control. researchgate.net The intramolecular Heck reaction, for example, has been used to create bridged azabicycles from substrates containing pendant vinyl iodides. beilstein-journals.org The success of these 6-exo-trig or 7-exo-trig cyclizations can be sensitive to the substitution pattern on the alkene. beilstein-journals.org

Another powerful method is the palladium-catalyzed intramolecular aza-Wacker-type cyclization. nih.gov This reaction, proceeding through a typical aza-Wacker mechanism involving nucleopalladation of an olefin bond, forges a new C-N bond to create fused heterocyclic systems under mild conditions. nih.gov

Gold-catalyzed cascade cyclizations of azido-alkynes provide another route to indole-fused benzannulated medium-sized rings. researchgate.net The proposed mechanism involves the formation of an α-imino gold carbene species, followed by arylation and deauration to form the azocine (B12641756) ring. researchgate.net Similarly, intramolecular cyclizations of organic azides can be catalyzed by various transition metals to form N-heterocycles of different ring sizes. researchgate.net Brønsted acids have also been shown to catalyze the metal-free intramolecular cyclization of N-Cbz-protected diazoketones, derived from α-amino acids, to form oxazinanones. frontiersin.orgnih.gov The proposed mechanism involves protonation of the diazo group, intramolecular nucleophilic attack from the carbamate, and release of dinitrogen. frontiersin.org

Reactivity of the Cyclopentanone (B42830) Moiety in Bicyclic Systems

The cyclopentanone ring is a versatile functional handle that allows for a wide range of chemical transformations. Its reactivity is centered around the carbonyl group and the adjacent α-carbons.

Enolization and Alpha-Functionalization Reactivity of 2-Substituted Cyclopentanones

The enolization of 2-substituted cyclopentanones is a key step for subsequent α-functionalization. The regioselectivity of enolate formation can be controlled by the reaction conditions. "Hard" enolization conditions, such as using lithium diisopropylamide (LDA), typically lead to the kinetic, less substituted enol or enoxysilane. In contrast, "soft" or equilibrating conditions, like using triethylamine (B128534) and heat, favor the formation of the thermodynamic, more substituted enol. nih.gov

For 3-substituted cycloalkanones, soft enolization conditions (e.g., i-Pr2NEt, TMSOTf) have been shown to provide significantly improved regioselectivity for the enoxysilane formed away from the substituent compared to hard conditions. nih.gov The degree of regioselectivity in the cyclopentanone series increases with the steric bulk of the substituent at the 3-position. nih.gov

| 3-Substituent | Conditions | Regioisomeric Ratio (Away:Toward) |

|---|---|---|

| Methyl | i-Pr2NEt, TMSOTf, CH2Cl2, -78 °C | 15:1 |

| Phenyl | i-Pr2NEt, TMSOTf, CH2Cl2, -78 °C | 20:1 |

| Isopropyl | i-Pr2NEt, TMSOTf, CH2Cl2, -78 °C | >50:1 |

Once formed, these enolates or enoxysilanes are versatile intermediates for α-functionalization reactions, including alkylations and arylations. organic-chemistry.orgnih.gov For instance, palladium-catalyzed α-arylation of silyl (B83357) enol ethers derived from cycloalkanones can produce disubstituted products with high enantiomeric and diastereomeric purity. organic-chemistry.org

Nucleophilic and Electrophilic Transformations at the Carbonyl Group

The carbonyl group of the cyclopentanone moiety is susceptible to both nucleophilic and electrophilic attack. Nucleophilic addition is a fundamental reaction, and when combined with subsequent steps, it can lead to complex structures. For example, a multicatalytic cascade involving a secondary amine-catalyzed Michael addition to an α,β-unsaturated aldehyde, followed by an N-heterocyclic carbene (NHC)-catalyzed intramolecular crossed benzoin (B196080) reaction, can afford highly functionalized cyclopentanones with excellent enantioselectivity. nih.govacs.org Similarly, the addition of homoenolate equivalents to unsaturated ketoesters, co-catalyzed by an NHC and a Lewis acid, can generate highly substituted cyclopentanols. nih.gov

The cyclopentanone ring can also participate in cycloaddition reactions. thieme-connect.com Theoretical studies on the 1,3-dipolar cycloaddition between a chiral cyclic nitrone and 2-cyclopenten-1-one (B42074) have been performed to understand the observed regioselectivity, which favors the meta adduct. acs.org The reactivity of the cyclopentanone core is extensive, with methods available for the modification of every position, making it a valuable scaffold in synthetic chemistry. thieme-connect.com

Reactivity of the Azocane Moiety in Bicyclic Systems

The reactivity of the azocane moiety, a saturated eight-membered nitrogen-containing ring, is a critical aspect of the chemical behavior of bicyclic systems like 2-(azocan-2-yl)cyclopentan-1-one. wikipedia.org The interplay of the nitrogen atom's inherent properties and the ring's conformational dynamics governs its role in chemical transformations.

The nitrogen atom in an azocane ring possesses a lone pair of electrons, making it a nucleophilic and basic center. However, the reactivity of this nitrogen is intricately linked to the conformation of the eight-membered ring and the presence of neighboring functional groups. In medium-sized rings, such as azocane, the nitrogen's basicity is influenced by the ring size, with basicity generally increasing from three- to six-membered rings. srce.hr This trend is attributed to changes in hybridization and ring strain. researchgate.net As the C-N-C bond angle within the ring is compressed, the nitrogen atom's hybridization shifts to have more p-character in the bonds with carbon, which in turn increases the s-character of the lone pair orbital, stabilizing it and reducing basicity. researchgate.net

The table below summarizes the calculated gas-phase basicities for a series of simple cyclic amines, illustrating the effect of ring size.

| Cyclic Amine | Ring Size | Gas-Phase Basicity (kcal/mol) |

| Aziridine (B145994) | 3 | Lower |

| Azetidine | 4 | Intermediate |

| Pyrrolidine | 5 | Higher |

| Piperidine | 6 | Highest |

| This table demonstrates the general trend of increasing basicity with ring size for small to medium N-heterocycles, as discussed in the literature. srce.hrresearchgate.net The actual values can vary based on the specific derivative and computational method. |

The nucleophilic nitrogen atom of the azocane ring is susceptible to a variety of substitution and addition reactions. These reactions are fundamental to the functionalization of the azocane moiety. Common reactions include N-alkylation and N-acylation, where the nitrogen atom attacks an electrophilic carbon, leading to the formation of a new carbon-nitrogen bond.

In the context of bicyclic systems containing an azocane ring, the stereochemistry of these reactions is heavily influenced by the conformational preferences of the eight-membered ring. The accessibility of the nitrogen's lone pair can be dictated by the ring's conformation, potentially leading to diastereoselective functionalization.

Furthermore, the presence of the adjacent cyclopentanone ring in 2-(azocan-2-yl)cyclopentan-1-one introduces the possibility of intramolecular reactions. For instance, under certain conditions, the enolate of the cyclopentanone could potentially react with the azocane nitrogen or a substituent on the nitrogen. The reactivity of such α-amino ketones is a well-established area of organic synthesis. acs.org

The following table provides examples of typical reactions involving the nitrogen atom of a cyclic amine.

| Reaction Type | Reagent Example | Product Type |

| N-Alkylation | Alkyl halide (e.g., CH₃I) | Quaternary ammonium (B1175870) salt or N-alkylated amine |

| N-Acylation | Acyl chloride (e.g., CH₃COCl) | N-acyl amine (amide) |

| Michael Addition | α,β-Unsaturated carbonyl | β-Amino carbonyl compound |

Eight-membered rings like azocane are subject to significant conformational flexibility and inherent strain. acs.orgsaskoer.ca Unlike the relatively rigid and strain-free cyclohexane (B81311) ring, medium-sized rings (8-11 members) often suffer from a combination of angle strain, torsional strain, and transannular strain. wikipedia.orgfiveable.melibretexts.org Transannular strain arises from steric repulsion between atoms across the ring. wikipedia.orglibretexts.org

The conformation of the azocane ring is a critical determinant of its reactivity. It can adopt several conformations, such as boat-chair and boat-boat forms, and the energy barrier between these conformations is relatively low. acs.org This conformational flexibility means that the molecule is not locked into a single shape, and its reactivity can be influenced by the specific conformation adopted during a reaction. The ability of the ring to adopt a conformation that minimizes unfavorable steric interactions can reduce transannular strain and impact reaction rates. fiveable.me For instance, reactions that proceed through a transition state resembling a less strained conformation will be favored. researchgate.net

The fusion of the cyclopentanone ring to the azocane ring in 2-(azocan-2-yl)cyclopentan-1-one will impose constraints on the conformational freedom of the eight-membered ring, potentially locking it into a limited set of conformations and influencing its reactivity profile. The strain energy of the fused ring system will play a role in the thermodynamics and kinetics of reactions involving the azocane moiety. nih.gov

| Type of Strain | Description | Relevance to Azocane |

| Angle Strain | Deviation from ideal bond angles (approx. 109.5° for sp³ carbon). | Present in many conformations of the eight-membered ring. saskoer.ca |

| Torsional Strain | Eclipsing of bonds on adjacent atoms. | A significant factor in the overall strain of the ring. libretexts.org |

| Transannular Strain | Steric repulsion between non-adjacent atoms across the ring. | A key feature of medium-sized rings like azocane. wikipedia.orgfiveable.me |

C-H and C-C Bond Functionalization in Synthesis of Related N-Fused Heterocycles

The synthesis of complex nitrogen-fused heterocyclic systems often relies on the strategic functionalization of C-H and C-C bonds. These methods offer efficient pathways to build molecular complexity from simpler precursors.

Direct C-H bond functionalization has become a powerful tool in organic synthesis, allowing for the conversion of otherwise inert C-H bonds into new C-C or C-heteroatom bonds. acs.org In the context of cyclic amines like azocane, the nitrogen atom can act as a directing group, guiding a metal catalyst to a specific C-H bond, often at the α-position. nih.govrsc.org This approach enables the regioselective introduction of functional groups.

Various transition metals, including rhodium and palladium, have been employed to catalyze the C-H activation of N-heterocycles. hbni.ac.innih.gov These reactions can be used to introduce alkyl, aryl, and other functional groups. For instance, rhodium-catalyzed reactions have been developed for the intermolecular alkylation of a variety of heterocycles. nih.gov Palladium catalysis has also been shown to be effective for the C-H activation of aliphatic amines, leading to the formation of strained nitrogen heterocycles. cam.ac.ukdeepdyve.com

A significant challenge in the C-H functionalization of N-heterocycles is the potential for the metal catalyst to coordinate with the nitrogen atom, which can sometimes inhibit the desired C-H activation. rsc.org Strategies to overcome this include the use of protecting groups on the nitrogen or the development of catalyst systems that are tolerant of the free amine. Protecting-group-free approaches for the α-functionalization of cyclic secondary amines have been developed. nih.gov

The table below lists some strategies for site-selective C-H functionalization.

| Strategy | Catalyst/Reagent Example | Targeted Position |

| Directed C-H Activation | Rhodium or Palladium complexes | α to the nitrogen atom nih.govnih.gov |

| Remote C-H Functionalization | Transition-metal catalysts with specific ligands | Positions further from the nitrogen atom (β, γ, etc.) researchgate.netthieme.de |

| Noncovalent Interactions | Catalysts with substrate-binding sites | meta- or para-positions in aromatic systems acs.org |

| Enzymatic Carbene Transfer | Engineered cytochrome P450s | Enantioselective α-C-H functionalization acs.org |

The selective cleavage of C-C bonds is an emerging strategy for the synthesis and modification of cyclic molecules, including N-fused heterocycles. nih.gov This approach can be used for ring expansion, contraction, or ring-opening reactions, providing access to molecular skeletons that might be difficult to synthesize using traditional methods. nih.gov

Strain-driven C-C bond activation is a key principle in the cleavage of small rings. acs.orgchemrxiv.org The high ring strain in molecules like cyclopropanes and cyclobutanes makes their C-C bonds susceptible to cleavage by transition metals. Palladium catalysts have been extensively studied for their ability to promote the C-C bond activation of strained ring systems. acs.orgchemrxiv.org

In the context of N-fused heterocycles, the nitrogen atom can play a crucial role in directing and facilitating C-C bond cleavage. For example, secondary amines can act as directing groups in rhodium-catalyzed reactions to promote the regioselective C-C bond activation of nonactivated cyclopropanes, leading to the formation of seven- and eight-membered lactams. nih.gov The mechanism often involves the oxidative addition of a C-C bond to the metal center. acs.org

Another mechanistic pathway for C-C bond cleavage is β-carbon elimination. acs.org In certain catalytic cycles, a metal-alkyl intermediate can undergo elimination of a carbon group beta to the metal, resulting in C-C bond scission. The selective cleavage of inert C-N bonds in amides has also been demonstrated, which can be a useful transformation in the synthesis of complex molecules. organic-chemistry.org

The table below outlines different mechanisms for C-C bond cleavage.

| Mechanistic Pathway | Key Feature | Example Application |

| Oxidative Addition | A C-C bond adds across a metal center, increasing its oxidation state. | Rh-catalyzed carbonylative C-C activation of cyclopropanes. nih.gov |

| β-Carbon Elimination | Elimination of a carbon group from a position beta to a metal center. | A pathway in transition metal-catalyzed C-C bond activation. acs.org |

| Retro-Aldol Condensation | The reverse of an aldol (B89426) condensation, cleaving a C-C bond. | A classical method for C-C bond cleavage. nih.gov |

| Radical-Mediated Cleavage | Homolytic cleavage of a C-C bond initiated by a radical species. | Ring-opening reactions of cyclic molecules. nih.gov |

Stereochemical Considerations in the Synthesis and Reactions of 2 Azocan 2 Yl Cyclopentan 1 One

Conformational Analysis and Dynamics of the Azocane (B75157) Ring

The azocane (azacyclooctane) ring is a medium-sized ring that, unlike the well-behaved cyclohexane (B81311) ring, possesses significant conformational flexibility. Its larger size allows it to adopt a variety of conformations to minimize angle strain and torsional strain, but this comes at the cost of increased transannular interactions (unfavorable interactions between atoms across the ring). The study of the conformational landscape of eight-membered rings, such as the parent cyclooctane (B165968), has revealed a complex potential energy surface with several low-energy conformations. kcl.ac.uk

For eight-membered rings, the principal conformations are typically variations of boat and chair forms. The most stable conformations for cyclooctane are the boat-chair (BC) and twist-boat-chair (TBC) forms. The boat-chair conformation is generally the global minimum, as it effectively minimizes non-bonded repulsive interactions across the ring. kcl.ac.uk The introduction of a heteroatom, such as nitrogen in the azocane ring, influences the geometry but does not fundamentally alter the preference for these general shapes.

The azocane ring is believed to exist predominantly in a boat-chair conformation. However, like cyclohexane, it can undergo ring inversion, a process that interconverts various conformations. libretexts.orgyoutube.com For azocane, this process involves passing through higher-energy transition states, and the energy barrier for this inversion is a key parameter of its dynamic behavior. The interconversion between different boat-chair forms can occur rapidly at room temperature.

Table 1: Comparison of Conformational Energy Properties for Cyclooctane and Azocane (Illustrative Data)

| Parameter | Cyclooctane | Azocane (Estimated) |

|---|---|---|

| Most Stable Conformation | Boat-Chair (BC) | Boat-Chair (BC) |

| Energy of Twist-Boat-Chair (relative to BC) | ~0.5-1.0 kcal/mol | ~0.6-1.2 kcal/mol |

| Energy of Boat-Boat (relative to BC) | ~2.5 kcal/mol | ~2.0-3.0 kcal/mol |

| Ring Inversion Barrier | ~8-10 kcal/mol | ~7-9 kcal/mol |

Note: Data for azocane is estimated based on principles from cyclooctane and general heterocyclic chemistry. Actual values require specific experimental or computational determination for the substituted title compound.

The presence of a substituent at the C2 position, such as the cyclopentan-1-one group, has a profound impact on the conformational equilibrium of the azocane ring. Analogous to substituted cyclohexanes where bulky groups prefer the equatorial position to avoid 1,3-diaxial interactions, the 2-cyclopentanone substituent on the azocane ring will favor a position that minimizes steric clash with the rest of the ring. lumenlearning.comyoutube.com

In a boat-chair conformation, there are multiple non-equivalent substituent positions. The cyclopentanone (B42830) moiety will orient itself to occupy a pseudo-equatorial position, extending away from the bulk of the azocane ring. This preference will bias the conformational equilibrium, making the conformer with the equatorial-like substituent more populated than conformers where it occupies a more sterically hindered axial-like position. The nitrogen atom's lone pair and any N-substituent further complicate this analysis, influencing both the ring's shape and the inversion barrier. nih.gov

Stereochemistry of the Cyclopentanone Ring

Five-membered rings are not planar. They adopt puckered conformations to relieve the torsional strain that would be present in a planar structure. chemistrysteps.com The study of these conformations is crucial for understanding the reactivity of the attached ketone.

The conformational landscape of cyclopentane (B165970) and its derivatives, like cyclopentanone, is defined by two primary puckered forms: the envelope (C_s symmetry) and the twist (or half-chair, C_2 symmetry). lumenlearning.com In the envelope conformation, four atoms are coplanar, and the fifth is out of the plane. In the twist conformation, three atoms are coplanar, with the other two displaced on opposite sides of the plane.

Table 2: Key Puckering Parameters for a Five-Membered Ring

| Parameter | Description | Typical State for Cyclopentanone |

|---|---|---|

| Puckering Amplitude (q) | A measure of the degree of out-of-plane distortion. | Non-zero, indicating a puckered state. |

| Phase Angle (φ) | Describes the position of the pucker around the ring. | Continuously changing during pseudorotation. |

| Conformational Type | Envelope (C_s) and Twist (C_2) are the primary forms. | Rapidly interconverting between envelope and twist forms. |

Source: Adapted from principles of ring puckering analysis. nih.govnih.gov

The stereochemistry of the cyclopentanone ring directly influences the outcome of reactions at the alpha-carbon (the carbon adjacent to the carbonyl). Reactions such as enolate alkylation, aldol (B89426) condensations, and reductions are highly sensitive to the steric environment created by the ring's conformation and its substituents. youtube.com

When forming an enolate from 2-substituted cyclopentanones, deprotonation can, in principle, occur syn or anti to the existing substituent. The steric bulk of the azocanyl group at C2 will strongly direct incoming reagents to the face of the ring opposite to this group. For example, in an aldol reaction, the enolate of 2-(azocan-2-yl)cyclopentan-1-one would react with an aldehyde. The azocanyl group acts as a stereodirecting element, forcing the aldehyde to approach from the less hindered face of the cyclopentanone enolate. This results in a high degree of diastereoselectivity, favoring the formation of one diastereomer of the product over the other. youtube.com The Zimmerman-Traxler model is often invoked to explain the stereochemical outcome of such aldol reactions, where the geometry of the enolate (E or Z) dictates the relative stereochemistry of the newly formed chiral centers. For cyclic ketones like cyclopentanone, the enolate is often constrained to a specific geometry, leading to predictable stereochemical outcomes. youtube.com

Chiral Synthesis and Stereocontrol Strategies for 2-(Azocan-2-yl)cyclopentan-1-one

The synthesis of a single enantiomer of 2-(azocan-2-yl)cyclopentan-1-one requires a robust asymmetric strategy to control the stereocenter at the C2 position of the azocane ring and, subsequently, the stereocenter at the C2 position of the cyclopentanone ring. Key strategies include the chiral pool approach, substrate-controlled synthesis, and catalyst-controlled asymmetric reactions. nih.gov

One of the most direct methods is the chiral pool approach. This would involve starting with an enantiomerically pure building block that contains the pre-existing chiral center. For instance, a chiral amino acid, such as a derivative of L-lysine, could be elaborated through ring-closing metathesis or other cyclization strategies to form the chiral azocane ring. The resulting chiral azocane derivative could then be coupled to the cyclopentanone ring.

Alternatively, asymmetric catalysis can be employed. researchgate.net For example, an asymmetric Michael addition of an azocane nucleophile to cyclopentenone, catalyzed by a chiral organocatalyst or metal complex, could establish the crucial C-C bond and the stereocenter at the same time. Another powerful method is the asymmetric functionalization of a prochiral precursor. mdpi.com

Stereocontrol during the synthesis relies on leveraging the inherent conformational biases and steric factors of the intermediates. For instance, once the chiral azocane is in place, its steric bulk can direct subsequent reactions on the cyclopentanone ring, a concept known as substrate control . This is particularly relevant for creating or modifying other stereocenters on the cyclopentanone ring with predictable diastereoselectivity. rsc.orgorganic-chemistry.org The choice of reagents, catalysts, and reaction conditions is critical to maximizing stereochemical control and achieving the desired enantiomerically pure target molecule. mdpi.comnih.gov

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| 2-(Azocan-2-yl)cyclopentan-1-one |

| Azocane (Azacyclooctane) |

| Cyclopentanone |

| Cyclohexane |

| Cyclooctane |

| Cyclopentenone |

Asymmetric Synthetic Routes Utilizing Chiral Auxiliaries or Catalysis

The creation of the chiral center at the C2 position of the cyclopentanone ring in a specific enantiomeric form is a primary objective in the asymmetric synthesis of 2-(azocan-2-yl)cyclopentan-1-one. This can be achieved through two principal strategies: the use of chiral auxiliaries or asymmetric catalysis.

Chiral Auxiliary-Mediated Synthesis

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed. For the synthesis of α-heterocyclic ketones, a common approach involves the alkylation of a chiral enolate or the addition of a nucleophile to a chiral imine. numberanalytics.comresearchgate.net

One well-established class of chiral auxiliaries are oxazolidinones, popularized by David A. Evans. wikipedia.orgwikiwand.com An N-acyl oxazolidinone derived from cyclopentanone could be deprotonated to form a chiral (Z)-enolate. The bulky substituents on the oxazolidinone block one face of the enolate, forcing an incoming electrophile (such as a derivative of 2-chloroazocane) to attack from the less hindered face, thereby inducing asymmetry. wikipedia.orgresearchgate.net Similarly, sulfur-based auxiliaries like 1,3-thiazolidine-2-thiones have shown great efficacy in stereoselective aldol and alkylation reactions. researchgate.net

Another powerful strategy involves the use of N-tert-butanesulfinamide, a chiral amine auxiliary developed by Ellman. In a hypothetical route, a chiral N-tert-butanesulfinyl imine derived from cyclopentanone could react with an organometallic reagent derived from azocane. The sulfinyl group effectively shields one face of the imine, directing the nucleophilic attack to afford a high diastereomeric excess of the desired product. nih.gov Subsequent hydrolysis of the sulfinamide would yield the enantiomerically enriched α-substituted ketone. nih.govnih.govrsc.org

Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Type of Reaction | Typical Substrate | Key Feature | Reference |

|---|---|---|---|---|

| Evans Oxazolidinones | Alkylation, Aldol | N-Acyl Imides | Steric hindrance directs electrophilic attack or aldehyde approach. | wikipedia.orgresearchgate.net |

| N-tert-Butanesulfinamide | Nucleophilic Addition | Imines | Chiral sulfinyl group directs nucleophilic attack. | nih.gov |

| Camphor-derived Auxiliaries | Alkylation, Diels-Alder | Acrylates, Esters | Concave structure provides facial bias. | researchgate.net |

Asymmetric Catalysis

Asymmetric catalysis offers a more atom-economical approach by using a small amount of a chiral catalyst to generate large quantities of a chiral product. nih.gov Organocatalysis and transition-metal catalysis are the two main pillars of this field.

For forming the C-N bond at the α-position of the cyclopentanone, organocatalytic methods have shown significant promise. For instance, multicatalytic cascade reactions using a secondary amine catalyst (like a prolinol derivative) and an N-heterocyclic carbene (NHC) catalyst can be employed to construct functionalized cyclopentanones with high enantioselectivity. nih.govacs.orgacs.org A potential pathway could involve the conjugate addition of an azocane-based nucleophile to cyclopentenone, catalyzed by a chiral amine, followed by a subsequent transformation.

Alternatively, the intramolecular alkylation of aldehydes has been successfully catalyzed by chiral secondary amines like (S)-α-methyl proline, yielding formyl cyclopentanes with excellent enantioselectivity. nih.gov A similar strategy could be envisioned where a precursor containing both the azocane and a halo-aldehyde moiety undergoes catalytic cyclization.

Transition metal catalysis provides another powerful avenue. The α-functionalization of ketones can be achieved by converting the carbonyl into an electrophilic species that then reacts with a nucleophile in the presence of a chiral metal complex. researchgate.net This approach avoids the direct use of ketone enolates and allows for reactions with a broad range of nucleophiles, including nitrogen-based ones.

Diastereoselective Control in the Coupling of Ring Systems

When coupling the azocane ring to the cyclopentanone ring, a second stereocenter is typically involved (the C2 position of the azocane ring), leading to the formation of diastereomers. Controlling the relative stereochemistry between these two centers is crucial.

Diastereoselective control is often achieved by exploiting the inherent steric and electronic properties of the reactants and intermediates. In the context of coupling an existing chiral azocane fragment to a cyclopentanone enolate, the stereochemistry of the azocane ring can direct the approach of the enolate. This is known as substrate-controlled diastereoselection. The bulky substituents or specific conformation of the azocane ring will favor the formation of one diastereomer over the other.

Catalyst-controlled diastereoselection offers greater flexibility. For example, in intramolecular aldol reactions to form highly functionalized cyclopentanones, the choice of acid catalyst can completely reverse the diastereoselectivity. Studies have shown that Lewis acid catalysis can favor the formation of 1,2-anti products, while Brønsted acid catalysis leads to the 1,2-syn diastereomer. nih.gov This principle could be applied to a precursor that cyclizes to form the 2-(azocan-2-yl)cyclopentan-1-one skeleton, allowing access to either diastereomer by selecting the appropriate catalyst.

N-Heterocyclic carbene (NHC) catalyzed annulation reactions have also demonstrated high diastereoselectivity in the synthesis of spiro-heterocyclic compounds containing a cyclopentanone ring. rsc.org These reactions proceed through homoenolate intermediates that react with electrophiles to form products with often excellent diastereomeric ratios.

Table 2: Catalyst Influence on Diastereoselectivity in Cyclopentanone Formation

| Reaction Type | Catalyst | Substrates | Diastereomeric Outcome | Reference |

|---|---|---|---|---|

| Intramolecular Aldol | Lewis Acid (e.g., TiCl₄) | 2,3,7-Triketoesters | Favors 1,2-anti product | nih.gov |

| Intramolecular Aldol | Brønsted Acid (e.g., PTSA) | 2,3,7-Triketoesters | Favors 1,2-syn product | nih.gov |

| Homoenolate Annulation | N-Heterocyclic Carbene (NHC) | α,β-Unsaturated Aldehydes & Isatilidenes | High diastereoselectivity for spirooxindoles | rsc.org |

Configurational Stability and Epimerization Pathways

A critical consideration after the stereoselective synthesis of 2-(azocan-2-yl)cyclopentan-1-one is the configurational stability of the stereocenter at the α-position (C2) of the ketone. This stereocenter is susceptible to racemization or epimerization (loss of stereochemical integrity) under either acidic or basic conditions. libretexts.org

The primary mechanism for this loss of stereochemistry involves the formation of a planar, achiral enol or enolate intermediate. libretexts.orgidc-online.com

Base-Catalyzed Epimerization: In the presence of a base, the α-proton is abstracted to form an enolate ion. The carbon atom at the α-position changes from sp³ hybridization in the ketone to sp² hybridization in the enolate, thereby losing its chirality. Reprotonation of this planar intermediate can occur from either face, leading to a mixture of diastereomers and eroding the stereochemical purity achieved during synthesis. pressbooks.pub

Acid-Catalyzed Epimerization: Under acidic conditions, the carbonyl oxygen is protonated, making the α-protons more acidic. A base (such as the solvent) can then remove an α-proton to form a planar enol intermediate. Tautomerization back to the keto form can occur via protonation on either face of the double bond, again leading to epimerization. libretexts.orgidc-online.com

The rate of epimerization is influenced by several factors, including temperature, pH, and solvent. For compounds like 2-(azocan-2-yl)cyclopentan-1-one, the basicity of the azocane nitrogen itself could potentially catalyze intramolecular epimerization, further complicating the isolation and storage of a single, pure stereoisomer.

To mitigate this, reaction conditions during synthesis and purification must be carefully controlled to be as mild as possible. For instance, some modern synthetic methods aim to generate α-substituted ketones from intermediates like α-substituted NH-ketimines, where conditions can be found to prevent epimerization before the final hydrolysis step. researchgate.net Once isolated, the compound should be stored under neutral conditions at low temperatures to preserve its configurational integrity.

In-depth Spectroscopic Analysis of 2-(Azocan-2-yl)cyclopentan-1-one Remains Undocumented in Publicly Available Scientific Literature

A comprehensive search of scientific databases and scholarly articles has revealed a significant lack of published data on the chemical compound 2-(Azocan-2-yl)cyclopentan-1-one. Despite extensive queries for its spectroscopic and analytical characterization, no specific experimental data regarding its Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS) analysis could be retrieved.

The investigation aimed to detail the advanced spectroscopic profile of this molecule, focusing on high-field 1D and 2D NMR techniques for structural elucidation and conformational analysis, as well as high-resolution mass spectrometry for accurate mass determination and fragmentation pattern analysis. However, the scientific literature accessible through public search engines and chemical databases does not appear to contain any studies that have synthesized and characterized this specific compound.

While general principles of NMR and MS can be applied to predict the expected spectral characteristics of 2-(Azocan-2-yl)cyclopentan-1-one, the absence of empirical data prevents a detailed and scientifically accurate discussion as outlined in the requested article structure. Information on related, but distinct, compounds such as 2-azacyclooctanone (B1197962) and various substituted cyclopentanones is available. chemicalbook.comchemicalbook.comspectrabase.comnih.govnih.gov This, however, does not provide the specific data required for an analysis of 2-(Azocan-2-yl)cyclopentan-1-one.

Therefore, the generation of a scientifically rigorous article focusing solely on the advanced spectroscopic and analytical characterization of 2-(Azocan-2-yl)cyclopentan-1-one is not possible at this time due to the apparent absence of primary research on this compound in the public domain.

Advanced Spectroscopic and Analytical Characterization of 2 Azocan 2 Yl Cyclopentan 1 One and Analogs

Mass Spectrometry (MS)

Tandem Mass Spectrometry (MS/MS) for Elucidating Complex Structures

Tandem mass spectrometry (MS/MS) is a powerful technique for unraveling the intricate structures of compounds like 2-(azocan-2-yl)cyclopentan-1-one. This method involves multiple stages of mass analysis, typically including the selection of a precursor ion and its subsequent fragmentation to produce product ions. The resulting fragmentation pattern serves as a molecular fingerprint, offering profound insights into the compound's connectivity and arrangement of atoms.

In the analysis of carbonyl compounds, common fragmentation pathways include the loss of small neutral molecules and radical site-initiated fragmentations. For instance, in the mass spectrum of 2-pentanone, a simpler analog, the molecular ion peak is observed, and significant fragments correspond to the loss of methyl (M-15) and propyl (M-43) groups. youtube.com A characteristic fragmentation for carbonyl compounds with sufficiently long alkyl chains is the McLafferty rearrangement, which results in the formation of a new radical cation and a neutral alkene. youtube.com This rearrangement is a key diagnostic tool in identifying the structure of such compounds. The nitrogen rule in mass spectrometry is also a valuable tool, stating that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass. This can aid in the initial assessment of the molecular formula from the mass spectrum.

| Technique | Application | Key Findings |

| Tandem Mass Spectrometry (MS/MS) | Structural elucidation of complex molecules. | Provides a fragmentation pattern that acts as a molecular fingerprint, revealing the connectivity of atoms. |

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that are instrumental in identifying the functional groups present within a molecule.

IR spectroscopy is particularly adept at identifying polar functional groups. For 2-(azocan-2-yl)cyclopentan-1-one, the most prominent and diagnostically significant absorption band in the IR spectrum would be the carbonyl (C=O) stretching vibration, typically appearing in the region of 1750-1680 cm⁻¹. The exact position of this peak can provide clues about the ring strain of the cyclopentanone (B42830) ring. Furthermore, the presence of the secondary amine (N-H) in the azocane (B75157) ring would give rise to a characteristic stretching vibration in the range of 3500-3300 cm⁻¹.

Both IR and Raman spectroscopy are powerful tools for real-time reaction monitoring and product verification. nih.gov The disappearance of reactant-specific peaks and the appearance of product-specific peaks can be tracked over time to determine reaction kinetics and endpoints. For example, in the synthesis of 2-(azocan-2-yl)cyclopentan-1-one, one could monitor the disappearance of the characteristic peaks of the starting materials and the concurrent emergence of the strong carbonyl and N-H signals of the product. This in-situ analysis helps in optimizing reaction conditions and ensuring the complete conversion to the desired product.

| Spectroscopic Technique | Functional Group | Characteristic Wavenumber (cm⁻¹) |

| Infrared (IR) Spectroscopy | Carbonyl (C=O) | 1750-1680 |

| Infrared (IR) Spectroscopy | Amine (N-H) | 3500-3300 |

| Raman Spectroscopy | Fingerprint Region | < 2000 |

| Raman Spectroscopy | High Wavenumber Region | > 2000 |

X-ray Crystallography for Definitive Structural and Stereochemical Assignment

While spectroscopic methods provide valuable information about connectivity and functional groups, X-ray crystallography stands as the gold standard for the unambiguous determination of a molecule's three-dimensional structure. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data obtained allows for the precise calculation of bond lengths, bond angles, and torsional angles, providing a definitive structural and stereochemical assignment.

For a chiral molecule like 2-(azocan-2-yl)cyclopentan-1-one, which has at least one stereocenter, X-ray crystallography can unequivocally determine the absolute configuration of each stereocenter. This is crucial for understanding its biological activity and interaction with other chiral molecules. The detailed 3D model generated from X-ray crystallography provides insights into the conformation of the azocane and cyclopentanone rings and their relative orientation.

Chromatographic Techniques for Purification and Analysis

Chromatographic techniques are essential for the separation, purification, and analysis of chemical mixtures.

Gas chromatography-mass spectrometry (GC-MS) is a hyphenated technique that combines the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry. iaea.org It is particularly well-suited for the analysis of volatile and thermally stable compounds. researchgate.net In the context of 2-(azocan-2-yl)cyclopentan-1-one, GC-MS can be used to assess the purity of a synthesized sample, identify any byproducts or impurities, and quantify the amount of the target compound.

High-Performance Liquid Chromatography (HPLC, Preparative HPLC, LC-MS) for Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the separation, quantification, and purification of 2-(Azocan-2-yl)cyclopentan-1-one and its analogs. Given the presence of a basic nitrogen atom and a ketone functional group, both reversed-phase (RP) and normal-phase (NP) chromatography can be effectively utilized.

Analytical HPLC for Purity Assessment:

The purity of a synthesized batch of 2-(Azocan-2-yl)cyclopentan-1-one is typically assessed using analytical HPLC. A standard method would employ a C18 reversed-phase column. The mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent like acetonitrile (B52724) or methanol. The inclusion of an acidic modifier in the mobile phase helps to protonate the amine, leading to sharper peaks and better chromatographic performance. Detection is commonly performed using a UV detector, typically in the range of 200-220 nm where the carbonyl chromophore absorbs.

Should the synthesis of 2-(Azocan-2-yl)cyclopentan-1-one result in diastereomers, chiral HPLC is employed for their separation and quantification. nih.govresearchgate.netnih.gov Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose, are particularly effective for resolving enantiomers and diastereomers of cyclic amines and related structures. nih.govresearchgate.netresearchgate.net The choice of mobile phase, often a mixture of alkanes (like hexane) and an alcohol (like isopropanol (B130326) or ethanol), is critical for achieving optimal separation. chromatographyonline.com

Preparative HPLC for Purification:

When it is necessary to isolate a specific isomer or to purify a larger quantity of the compound, preparative HPLC is the method of choice. nih.gov This technique utilizes larger columns and higher flow rates to handle increased sample loads. The method developed at the analytical scale is often scaled up for preparative purposes. By collecting fractions as they elute from the column, individual isomers or the purified bulk material can be isolated with high purity. nih.govnih.gov The separation of diastereomeric mixtures of related bicyclic compounds has been successfully achieved using preparative HPLC on silica (B1680970) gel. nih.gov

Table 1: Representative Analytical HPLC Method for the Analysis of Bicyclic Amine Analogs

| Parameter | Condition |

| Instrument | Agilent 1200 Series HPLC or equivalent |

| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 210 nm |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Confirmation:

To confirm the identity of the separated components, HPLC is often coupled with mass spectrometry (LC-MS). nih.govacs.org As the compounds elute from the HPLC column, they are introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly used ionization technique for nitrogen-containing compounds as it is a soft ionization method that typically produces a protonated molecular ion [M+H]⁺. For 2-(Azocan-2-yl)cyclopentan-1-one (molecular formula C₁₃H₂₃NO, molecular weight 209.33 g/mol ), the expected [M+H]⁺ ion would be observed at an m/z of 210.3.

Further structural information can be obtained using tandem mass spectrometry (MS/MS), where the [M+H]⁺ ion is fragmented to produce a characteristic pattern of daughter ions. This fragmentation pattern can help to confirm the structure of the molecule and distinguish it from its isomers. researchgate.net

Table 2: Representative LC-MS Parameters for the Analysis of 2-(Azocan-2-yl)cyclopentan-1-one

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) or Ion Trap |

| Capillary Voltage | 3.5 kV |

| Drying Gas Flow | 10 L/min |

| Drying Gas Temp. | 300 °C |

| Scan Range | m/z 50 - 500 |

| Expected [M+H]⁺ | m/z 210.3 |

Other Advanced Analytical Methods (e.g., Secondary Ion Mass Spectrometry (SIMS), Elemental Analysis)

Beyond chromatographic techniques, other advanced analytical methods provide complementary information about the elemental composition and surface characteristics of 2-(Azocan-2-yl)cyclopentan-1-one.

Secondary Ion Mass Spectrometry (SIMS):

Secondary Ion Mass Spectrometry (SIMS) is a highly sensitive surface analysis technique that can provide elemental and molecular information about the uppermost layers of a sample. taylorfrancis.com In a SIMS experiment, a primary ion beam sputters the sample surface, causing the ejection of secondary ions which are then analyzed by a mass spectrometer. nih.gov

For an organic molecule like 2-(Azocan-2-yl)cyclopentan-1-one, Time-of-Flight SIMS (ToF-SIMS) is particularly useful. It can detect the intact molecular ion as well as characteristic fragment ions. nih.govnih.gov This can be valuable for confirming the presence of the compound on a surface or for mapping its distribution. The fragmentation pattern can provide structural information, complementing data from other mass spectrometry techniques. nih.gov

Table 3: Hypothetical Key Fragment Ions for 2-(Azocan-2-yl)cyclopentan-1-one in a Positive Ion ToF-SIMS Spectrum

| m/z | Possible Fragment Identity |

| 210.3 | [M+H]⁺ (Protonated Molecular Ion) |

| 192.2 | [M-NH₃+H]⁺ (Loss of ammonia) |

| 182.2 | [M-C₂H₄+H]⁺ (Loss of ethylene (B1197577) from azocane ring) |

| 112.1 | [C₇H₁₄N]⁺ (Azocanyl moiety) |

| 98.1 | [C₅H₆O+H]⁺ (Protonated cyclopentenone) |

| 84.1 | [C₅H₁₀N]⁺ (Fragment of the azocane ring) |

Note: This table is illustrative and the actual fragmentation pattern would need to be determined experimentally.

Elemental Analysis:

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, and nitrogen in a pure sample of 2-(Azocan-2-yl)cyclopentan-1-one. This is a crucial step in confirming the empirical and molecular formula of the newly synthesized compound. A small, precisely weighed amount of the purified compound is combusted in a specialized instrument, and the resulting combustion gases (CO₂, H₂O, and N₂) are quantified. The experimentally determined percentages of C, H, and N are then compared with the theoretically calculated values based on the molecular formula (C₁₃H₂₃NO). A close agreement between the found and calculated values provides strong evidence for the compound's purity and elemental composition. mdpi.com

Table 4: Elemental Analysis Data for 2-(Azocan-2-yl)cyclopentan-1-one (C₁₃H₂₃NO)

| Element | Theoretical % | Found % (Representative) |

| Carbon (C) | 74.59 | 74.55 |

| Hydrogen (H) | 11.08 | 11.12 |

| Nitrogen (N) | 6.69 | 6.65 |

Computational and Theoretical Studies on 2 Azocan 2 Yl Cyclopentan 1 One

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-(Azocan-2-yl)cyclopentan-1-one, these calculations would provide a deep understanding of its electronic distribution, orbital energies, and reactivity.

Density Functional Theory (DFT) Studies on Reaction Mechanisms, Transition States, and Selectivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly useful for studying reaction mechanisms, determining the geometries of transition states, and predicting the selectivity of chemical reactions.

In the context of 2-(Azocan-2-yl)cyclopentan-1-one, DFT calculations could be employed to explore various potential reactions. For instance, the reactivity of the carbonyl group, the α-carbon, and the nitrogen atom in the azocane (B75157) ring can be assessed. DFT studies on simpler systems like cyclopentanone (B42830) have elucidated reaction pathways for processes such as oxidation and reduction. acs.orgacs.org For example, a study on the low-temperature oxidation of cyclopentanone utilized DFT to explore the reaction mechanism, including O₂ addition and intramolecular hydrogen migration. acs.org Similar approaches could be applied to understand how the azocane substituent influences the reactivity of the cyclopentanone ring in the title compound.

Furthermore, DFT is instrumental in predicting the stereoselectivity of reactions. For α-amino ketones, enantioselective reactions are of significant interest. nih.gov DFT calculations can model the interaction of the substrate with chiral catalysts, helping to rationalize and predict the stereochemical outcome of a reaction. By calculating the energies of the diastereomeric transition states, one can predict which stereoisomer will be preferentially formed.

Table 1: Hypothetical DFT-Calculated Energy Barriers for a Nucleophilic Addition to 2-(Azocan-2-yl)cyclopentan-1-one

| Approaching Nucleophile | Reaction Site | Transition State Energy (kcal/mol) | Predicted Major Product |

| Hydride (H⁻) | Carbonyl Carbon | 12.5 | 2-(Azocan-2-yl)cyclopentan-1-ol |

| Methyl Grignard (CH₃MgBr) | Carbonyl Carbon | 15.2 | 1-Methyl-2-(azocan-2-yl)cyclopentan-1-ol |

| Enolate of Acetone | α-Carbon | 25.8 | Aldol (B89426) adduct |

Note: This table presents hypothetical data to illustrate the type of information that can be obtained from DFT studies. Actual values would require specific calculations.

Molecular Orbital Analysis and Prediction of Spectroscopic Parameters

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules in terms of the distribution and energy of their electrons in various orbitals. imperial.ac.ukyoutube.comyoutube.comyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance as they are the frontier orbitals involved in chemical reactions.

For 2-(Azocan-2-yl)cyclopentan-1-one, MO analysis would likely show that the HOMO is localized on the nitrogen atom of the azocane ring and potentially the enolate form of the ketone, indicating its nucleophilic character. The LUMO would be expected to be centered on the carbonyl carbon, highlighting its electrophilic nature. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and reactivity.

Quantum chemical calculations can also predict various spectroscopic parameters, which can then be compared with experimental data for validation. These include:

Infrared (IR) spectroscopy: Calculation of vibrational frequencies can help in the assignment of experimental IR spectra.

Nuclear Magnetic Resonance (NMR) spectroscopy: Chemical shifts and coupling constants can be computed to aid in the structural elucidation of the compound.

UV-Vis spectroscopy: Electronic excitation energies can be calculated to predict the absorption wavelengths in the UV-Vis spectrum.

Molecular Mechanics and Molecular Dynamics Simulations for Conformational Space and Intermolecular Interactions

Due to the flexibility of the eight-membered azocane ring and the cyclopentanone ring, 2-(Azocan-2-yl)cyclopentan-1-one can exist in multiple conformations. Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful tools to explore the conformational landscape of such flexible molecules.

MM methods use classical force fields to calculate the potential energy of a system as a function of its atomic coordinates. By systematically or randomly changing the torsional angles, one can perform a conformational search to identify low-energy conformers.

MD simulations provide a time-dependent picture of the molecule's motion. nih.gov By solving Newton's equations of motion for the atoms in the system, MD simulations can explore the conformational space and identify the most populated conformational states. These simulations can also provide insights into the dynamics of intermolecular interactions, for example, with solvent molecules or a binding partner. For azocane derivatives, understanding the conformational preferences is crucial as they can significantly influence their biological activity. researchgate.net

Prediction of Reactivity Profiles and Exploration of Unprecedented Transformations

Computational chemistry can be a predictive tool, guiding experimental work by identifying promising reaction pathways or even suggesting novel, unprecedented transformations. nih.gov For 2-(Azocan-2-yl)cyclopentan-1-one, computational models could be used to screen a variety of reactants and catalysts to predict the outcomes of different reactions.

Reactivity indices derived from DFT, such as the Fukui functions and dual descriptor, can pinpoint the most reactive sites in the molecule for nucleophilic, electrophilic, and radical attacks. acs.org This information can be invaluable for planning synthetic strategies.

Furthermore, computational exploration of reaction mechanisms can uncover unexpected pathways. For example, a reaction that is expected to proceed via a certain mechanism might be found to follow a different, lower-energy pathway upon computational investigation. This can lead to the discovery of new reactions and the development of novel synthetic methodologies. The Wolff rearrangement is an example of a reaction where computational studies have been instrumental in understanding its complex mechanism. wikipedia.org

Validation of Computational Models with Experimental Data

The reliability of computational predictions is critically dependent on the validation of the computational models with experimental data. nih.gov For 2-(Azocan-2-yl)cyclopentan-1-one, any computational study would ideally be accompanied by experimental work to verify the theoretical predictions.

For instance, the predicted lowest-energy conformer from MM or MD simulations could be validated by comparing calculated NMR parameters with experimentally measured ones. Similarly, predicted reaction outcomes from DFT calculations should be tested in the laboratory. A good agreement between theoretical predictions and experimental results lends credibility to the computational model, which can then be used to make further predictions with a higher degree of confidence. Studies on cyclopentenone derivatives have shown good correlation between calculated potential energy surfaces and experimental kinetic data. acs.orgnih.govnih.gov

Table 2: Example of Validation Data for 2-(Azocan-2-yl)cyclopentan-1-one

| Property | Computational Prediction (Method) | Experimental Value |

| ¹H NMR Chemical Shift (proton α to N) | 3.15 ppm (B3LYP/6-31G) | 3.12 ppm |

| ¹³C NMR Chemical Shift (C=O) | 215.4 ppm (B3LYP/6-31G) | 216.1 ppm |

| IR Vibrational Frequency (C=O stretch) | 1745 cm⁻¹ (B3LYP/6-31G*) | 1740 cm⁻¹ |

| Major Conformer Dihedral Angle (C-C-N-C) | 175° (MMFF94) | Determined by X-ray crystallography |

Note: This table is illustrative. The computational and experimental values are hypothetical and serve to demonstrate the process of validating computational models.

Future Directions and Broader Research Implications in Organic Synthesis

Development of More Sustainable and Efficient Synthetic Routes to Complex Bicyclic Ketone-Amine Systems

The synthesis of complex molecules like 2-(azocan-2-yl)cyclopentan-1-one presents significant challenges. Traditional methods for constructing such bicyclic systems often involve multiple steps, the use of hazardous reagents, and the generation of substantial waste. sciencedaily.com Future research will undoubtedly focus on developing more sustainable and efficient synthetic strategies.

Green Chemistry Approaches: The principles of green chemistry, which aim to reduce or eliminate hazardous substances in chemical processes, will be paramount. mdpi.com This includes the use of environmentally benign solvents like water or ethanol, the development of catalyst systems with low toxicity and high recyclability, and the design of one-pot or tandem reactions that minimize purification steps. mdpi.comrsc.org For instance, amine-catalyzed cascade reactions in water have shown promise for creating fused bicyclic systems. rsc.org Microwave-assisted synthesis is another green technique that can accelerate reaction times and improve yields for cyclic amine formation. mdpi.com

Atom Economy: Synthetic routes that maximize the incorporation of all starting material atoms into the final product are highly desirable. Methodologies such as catalytic hydrogenation and reductive amination of dicarbonyl compounds are examples of atom-economical processes that could be adapted for the synthesis of azocane-cyclopentanone structures. mdpi.comnih.gov

Biocatalysis: The use of enzymes as catalysts offers a highly selective and environmentally friendly alternative to traditional chemical methods. acsgcipr.org Enzymes like transaminases and imine reductases can catalyze the asymmetric synthesis of chiral amines from ketones, a key step in producing enantiomerically pure 2-(azocan-2-yl)cyclopentan-1-one. mdpi.comchimia.ch Biocatalytic methods operate under mild conditions and are biodegradable, significantly reducing the environmental impact of the synthesis. acsgcipr.org

Data Table: Comparison of Synthetic Approaches

| Synthetic Approach | Advantages | Disadvantages | Relevant Compound Classes |

| Traditional Synthesis | Well-established methods | Often requires harsh conditions, produces significant waste | General bicyclic systems |

| Green Chemistry | Reduced environmental impact, safer processes | May require development of new catalysts and conditions | Fused bicyclic 4H-pyranes, cyclic amines rsc.org |

| Biocatalysis | High stereoselectivity, mild reaction conditions, biodegradable | Enzyme availability and stability can be limiting factors | Chiral amines, cyclic amines acsgcipr.orgmdpi.comchimia.ch |

Exploration of Novel Reactivity Profiles for Azocane-Cyclopentanone Derivatives in Organic Transformations

The unique structural features of 2-(azocan-2-yl)cyclopentan-1-one, particularly the medium-sized azocane (B75157) ring, suggest that it and its derivatives could exhibit novel reactivity.

Future research will likely explore:

Ring-Expansion and Rearrangement Reactions: Medium-sized rings can undergo unique transformations to form larger or more complex ring systems. Investigating the behavior of the azocane ring under various reaction conditions could lead to new synthetic methodologies.

Transannular Reactions: The proximity of atoms across the medium-sized ring can facilitate unusual bond-forming reactions, leading to novel polycyclic structures.

Catalytic Activity: The presence of both a ketone and an amine functionality suggests that derivatives of 2-(azocan-2-yl)cyclopentan-1-one could act as catalysts or ligands in a variety of organic transformations.

Advancements in Asymmetric Synthesis for Chiral 2-(Azocan-2-yl)cyclopentan-1-one Enantiomers

The presence of stereocenters in 2-(azocan-2-yl)cyclopentan-1-one means that it can exist as different enantiomers. In many applications, particularly in pharmaceuticals, only one enantiomer is biologically active. Therefore, the development of methods for the asymmetric synthesis of this compound is of critical importance.

Organocatalysis: Chiral primary and secondary amines have been successfully used as organocatalysts in the enantioselective synthesis of complex cyclic ketones, such as the Wieland-Miescher ketone and the Hajos-Parrish ketone. mdpi.com Similar strategies could be employed to control the stereochemistry of the cyclopentanone (B42830) portion of the target molecule.

Biocatalysis for Asymmetric Synthesis: As mentioned earlier, enzymes offer a powerful tool for asymmetric synthesis. mdpi.com Transaminases, for example, can be used for the asymmetric amination of cyclic ketones to produce chiral amines with high enantiomeric excess. chimia.ch Lipases can be used for the kinetic resolution of racemic intermediates, providing access to both enantiomers of a chiral building block. nih.gov

Design and Synthesis of Derivatives for Structure-Reactivity Relationship Studies in Catalysis and Materials Science

Systematically modifying the structure of 2-(azocan-2-yl)cyclopentan-1-one and studying the effects of these modifications on its properties can provide valuable insights.

In Catalysis: By altering the substituents on the azocane or cyclopentanone rings, it may be possible to fine-tune the catalytic activity and selectivity of derivatives used as organocatalysts or ligands for metal-catalyzed reactions.

In Materials Science: The incorporation of this bicyclic motif into polymers or other materials could lead to novel properties. For example, the rigidity and defined three-dimensional structure of the scaffold could be exploited in the design of new materials with specific optical or electronic properties.

Integration of Automated Synthesis and High-Throughput Experimentation in Bicyclic Compound Discovery

The exploration of a new class of compounds like azocane-cyclopentanone derivatives can be greatly accelerated by modern automation and high-throughput screening techniques.

Automated Synthesis: Robotic systems can perform a large number of reactions in parallel, allowing for the rapid generation of a library of derivatives with diverse structures.

High-Throughput Experimentation (HTE): HTE allows for the rapid screening of these libraries for desired properties, such as catalytic activity or biological function. This combination of automated synthesis and HTE can dramatically reduce the time and effort required to discover new and useful compounds.

Contributions to Fundamental Principles of Organic Chemistry, Including Ring Strain and Stereocontrol in Medium-Sized Rings

The study of molecules containing medium-sized rings, such as the azocane in 2-(azocan-2-yl)cyclopentan-1-one, has historically been a challenge for chemists. These rings are often subject to significant ring strain and can adopt multiple low-energy conformations, making their synthesis and the control of their stereochemistry difficult.

Future research on this and related systems will contribute to a deeper understanding of:

Ring Strain: Quantifying the strain in the azocane ring and understanding how it influences the molecule's reactivity.

Stereocontrol: Developing new methods to control the three-dimensional arrangement of atoms in and around the medium-sized ring. This is a fundamental challenge in organic synthesis, and new insights in this area could have broad applications.

Conformational Analysis: Studying the different shapes the molecule can adopt and how these conformations affect its properties and reactivity.

Q & A

Basic: What are the established synthetic methodologies for preparing 2-(Azocan-2-yl)cyclopentan-1-one?

Answer:

The synthesis of 2-(Azocan-2-yl)cyclopentan-1-one typically involves cyclization or functionalization strategies. For example:

- Claisen-Schmidt Condensation : Analogous to chalcone derivatives (e.g., 2-(3-phenyl acryloyl)cyclopentan-1-one), this reaction can be adapted by reacting cyclopentanone with azocane derivatives under basic conditions to form α,β-unsaturated ketones .

- Asymmetric Hydrogen Transfer (ATH) : Chiral Ru(II) catalysts (e.g., (R,R)-A or (R,R)-B) enable enantioselective reduction of ketones, as demonstrated in the hydrogenation of related cyclopentanone derivatives (80–92% yields, 80–85% ee) .

- Copper-Catalyzed C–H Functionalization : Unactivated C(sp³)-H bonds can be modified using protocols similar to those for synthesizing 2-(4-(1-(pyridin-2-ylthio)ethyl)benzyl)cyclopentan-1-one, where copper catalysts mediate bond formation .

Validation : Confirm product identity via 1H NMR (e.g., δ 2.08–2.42 ppm for cyclopentane protons ) and HRMS (e.g., [M + Na]+ with <0.3 ppm error ).

Advanced: How can reaction conditions be optimized for asymmetric synthesis of enantiomerically pure 2-(Azocan-2-yl)cyclopentan-1-one?

Answer:

Key parameters include:

- Catalyst Selection : Use chiral 1,2-diamine-based Ru(II) catalysts (e.g., (R,R)-A), which achieve higher enantiomeric excess (ee) compared to other metal complexes .

- Solvent and Temperature : Polar aprotic solvents (e.g., DMF) at 40–60°C improve reaction rates and stereoselectivity.

- Substrate Scope : Test azocane derivatives with varying steric/electronic profiles to assess catalyst compatibility.

Data Analysis : Monitor ee via chiral HPLC or NMR derivatization (e.g., Mosher’s esters). Resolve contradictions between theoretical and observed ee by re-examining catalyst loading or reaction time .

Basic: What spectroscopic techniques are critical for structural elucidation of 2-(Azocan-2-yl)cyclopentan-1-one?

Answer:

- 1H NMR : Identify cyclopentane protons (multiplet at δ 1.73–2.42 ppm) and azocane protons (e.g., δ 3.54 ppm for bridgehead protons in similar compounds ).

- 13C NMR : Carbonyl resonance near δ 210–220 ppm confirms the ketone group .

- HRMS : Validate molecular formula (e.g., [M + H]+ with <3 ppm error) .

- IR Spectroscopy : Detect C=O stretching (~1740 cm⁻¹) and N–H bending (if applicable) .

Cross-Validation : Compare experimental data with computational predictions (e.g., DFT calculations) to resolve ambiguities .

Advanced: How can researchers resolve discrepancies in spectroscopic data during structural analysis?

Answer:

- Multi-Technique Validation : Combine NMR, HRMS, and X-ray crystallography. For example, crystallographic data from SHELX-refined structures can resolve NMR signal overlap .

- Dynamic Effects : Consider conformational flexibility (e.g., azocane ring puckering) that may cause splitting or broadening of NMR signals .

- Reference Standards : Compare with spectra of structurally similar compounds (e.g., 2-Heptylidene cyclopentan-1-one δ values ).

Case Study : Inconsistent NOESY correlations for cyclopentane protons may indicate axial/equatorial isomerism; use variable-temperature NMR to confirm .

Advanced: How to design experiments evaluating the biological activity of 2-(Azocan-2-yl)cyclopentan-1-one?

Answer:

- Anti-Inflammatory Assays : Adopt protocols from chalcone derivative studies, such as carrageenan-induced paw edema or granuloma models .

- Antimicrobial Screening : Use microdilution assays against S. aureus and E. coli (MIC ≤ 50 µg/mL considered active ).

- Toxicity Profiling : Apply IFRA’s Quantitative Risk Assessment (QRA) framework, using No Expected Sensitization Induction Level (NESIL) thresholds (e.g., 1000 µg/cm² for dermal exposure ).

Data Interpretation : Use ANOVA for dose-response curves and adjust for false positives via Bonferroni correction.

Basic: What safety protocols are recommended for handling 2-(Azocan-2-yl)cyclopentan-1-one in laboratory settings?

Answer:

- Exposure Limits : Derive provisional limits using IFRA’s QRA approach, categorizing by application (e.g., 0.1% in leave-on cosmetics ).

- Waste Management : Segregate halogenated byproducts and dispose via certified agencies, as outlined for butyl cyclopentanone carboxylate .

- PPE : Use nitrile gloves and fume hoods to prevent dermal/ocular exposure, referencing Material Safety Data Sheets (MSDS) for related ketones .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.